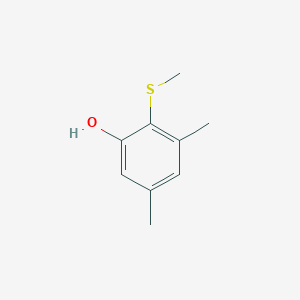

2-Methylthio-3,5-dimethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

3,5-dimethyl-2-methylsulfanylphenol |

InChI |

InChI=1S/C9H12OS/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5,10H,1-3H3 |

InChI Key |

DGLPDVONIWDUPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)SC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylthio 3,5 Dimethylphenol and Analogous Compounds

Regioselective Synthesis Approaches

Strategies for Direct Introduction of Methylthio Groups onto Phenolic Aromatic Rings

The direct C-H methylthiolation of phenols involves the substitution of a hydrogen atom on the aromatic ring with a methylthio (-SMe) group. This transformation is typically an electrophilic aromatic substitution reaction. Common reagents for this purpose include dimethyl disulfide (DMDS) or methylsulfenyl chloride, often activated by a Lewis acid. However, these methods frequently suffer from a lack of regioselectivity. The powerful ortho, para-directing effect of the hydroxyl group on the phenol (B47542) ring means that reactions often yield a mixture of 2-methylthio, 4-methylthio, and 2,6-bis(methylthio) substituted products. For a substrate like 3,5-dimethylphenol (B42653), the positions ortho to the hydroxyl group (positions 2 and 6) are electronically activated and sterically accessible, making the formation of a mixture of 2-methylthio-3,5-dimethylphenol and 2,6-bis(methylthio)-3,5-dimethylphenol highly probable in a direct electrophilic attack. Achieving high selectivity for the mono-substituted product without significant formation of the di-substituted byproduct is a considerable challenge that often necessitates indirect, multi-step approaches.

Influence of Reaction Conditions on Isomer Distribution and Yield Optimization

While specific data for the direct methylthiolation of 3,5-dimethylphenol is scarce, the following table illustrates how reaction conditions can influence the yield and regioselectivity in a related ortho-thiocyanation of various substituted phenols, highlighting the principles of optimization that would be applied.

Table 1: Illustrative Influence of Reaction Parameters on the Regioselective Thiolation of Phenols This table is a representative example based on analogous phenol functionalization reactions to demonstrate the effect of reaction conditions on outcome.

| Phenol Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |

| Phenol | N-Thiocyanatosuccinimide / Me3SiCl | Dichloromethane | 25 | 12 | 2-Thiocyanatophenol, 4-Thiocyanatophenol | 85 (mixed isomers) |

| 4-Methoxyphenol | N-Thiocyanatosuccinimide / Me3SiCl | Dichloromethane | 25 | 12 | 2-Thiocyanato-4-methoxyphenol | 92 |

| 3-Methylphenol | N-Thiocyanatosuccinimide / Me3SiCl | Acetonitrile (B52724) | 50 | 8 | 2-Thiocyanato-3-methylphenol, 6-Thiocyanato-3-methylphenol | 78 (mixed isomers) |

| 4-Chlorophenol | N-Thiocyanatosuccinimide / Me3SiCl | Dichloromethane | 0 | 24 | 2-Thiocyanato-4-chlorophenol | 88 |

This data demonstrates that electronic effects (e.g., methoxy (B1213986) vs. chloro groups) and steric hindrance significantly impact the position of substitution and that careful tuning of reaction parameters is essential for optimizing the yield of a specific isomer.

Multi-step Synthetic Routes Involving Precursors and Transformations

Given the challenges of achieving regioselectivity through direct methods, multi-step synthetic pathways are often the preferred strategy for preparing specific isomers like this compound. These routes utilize the inherent reactivity of a precursor molecule to build complexity in a controlled, stepwise manner.

Derivatization Pathways from 3,5-Dimethylphenol

The logical and common precursor for the synthesis of this compound is 3,5-dimethylphenol (also known as 3,5-xylenol). nih.govsigmaaldrich.comnist.gov This commercially available starting material provides the core phenolic structure with the correct dimethyl substitution pattern. google.comgoogle.com The synthetic challenge is then reduced to the selective introduction of a methylthio group at one of the two equivalent ortho positions (C2 or C6).

A highly elegant and regioselective method for functionalizing the ortho position of phenols involves a nih.govresearchgate.net-sigmatropic rearrangement. chemrxiv.orgmdpi.com This advanced technique introduces a methylthiomethyl (-CH₂SMe) group, rather than a methylthio group directly, but does so with exceptional control.

The reaction is typically performed by treating the phenol with dimethyl sulfoxide (B87167) (DMSO) and an activating agent, such as thionyl chloride or acetic anhydride (B1165640). nih.gov The process unfolds through the following key steps:

Formation of an Oxysulfonium Salt: The activator reacts with DMSO to form a highly electrophilic intermediate. This intermediate then reacts with the hydroxyl group of the phenol to create an oxysulfonium salt.

Ylide Generation: In the presence of a base, a proton is abstracted from one of the methyl groups of the sulfonium (B1226848) salt, generating a highly reactive sulfonium ylide.

nih.govresearchgate.net-Sigmatropic Rearrangement: The ylide undergoes a rapid, intramolecular nih.govresearchgate.net-sigmatropic rearrangement. This is a concerted, pericyclic reaction that proceeds through a five-membered ring transition state. This mechanism is geometrically constrained to deliver the sulfur-containing group exclusively to the ortho position of the phenol. chemrxiv.org

Rearomatization: The intermediate from the rearrangement quickly tautomerizes to restore the aromaticity of the phenol ring, yielding the final ortho-methylthiomethylated phenol product.

Annulation Reactions involving Ketone Derivatives and Ketene (B1206846) Dithioacetals

A powerful strategy for the construction of highly substituted phenolic rings involves the [3+3] cyclization or annulation of 1,3-dianionic ketones with ketene dithioacetals. nih.govrsc.org This methodology provides an efficient pathway to tri- and tetra-substituted phenols, including those bearing a methylthio group. nih.gov

The reaction mechanism initiates with a Michael addition of the ketone enolate to the ketene dithioacetal. This is followed by the elimination of a methylthio group, leading to an intermediate which then undergoes an intramolecular cyclization under basic conditions. Subsequent aromatization yields the final phenol product.

Recent research has demonstrated the utility of a base-mediated [3+3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones to produce a variety of functionalized phenols, such as 3-hydroxy-biaryls and hydroxy-xylenes. nih.govresearchgate.net The reaction conditions are generally mild, and the use of different symmetric and asymmetric ketones allows for a broad substrate scope. nih.gov For instance, the reaction of 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-ones with various ketones has been shown to produce 1-(methylthio)-9,10-dihydrophenanthren-3-ols in very good yields. rsc.orgrsc.org

The versatility of ketene dithioacetals as electrophilic precursors is a key advantage in this synthetic approach. nih.gov They are pivotal building blocks in organic synthesis, widely employed for creating various heterocyclic and aromatic compounds. researchgate.netrsc.org

Table 1: Synthesis of Functionalized Phenols via Annulation of Ketones with Ketene Dithioacetals

| Ketone Substrate | Ketene Dithioacetal | Product | Yield | Reference |

|---|---|---|---|---|

| Acetone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 3-Methyl-5-(methylthio)biphenyl-4-ol | Good | nih.gov |

| Cyclohexanone | 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one | 1-(methylthio)-5,6,7,8,9,10-hexahydrophenanthren-3-ol | Very Good | rsc.org |

| 1,3-Diphenylacetone | 3,3-bis(methylthio)-1-arylprop-2-en-1-one | Teraryl-5-(methylthio)phenols | Very Good | rsc.org |

Functional Group Interconversions Leading to the Thioether Linkage

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. youtube.com This approach is particularly useful for introducing a thioether linkage onto a pre-existing phenolic scaffold.

One common method involves the direct methylthiolation of phenols. For example, 4-methylthiophenol can be synthesized from phenol and dimethyl disulfide in the presence of a strong acid like sulfuric acid. researchgate.net The reaction conditions can be optimized to achieve high yields. researchgate.net Another approach involves the reaction of a chlorophenol with a methylthiol source in the presence of a base. ontosight.ai

A more recent and practical protocol involves the autocatalytic methylthiomethylation of phenols using dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source. rsc.orgresearchgate.net This catalyst-free method is operationally simple and demonstrates broad substrate scope and good functional group tolerance, affording the corresponding methylthiomethyl ethers in moderate to excellent yields. rsc.orgresearchgate.net Subsequent cleavage of the methylthiomethyl ether can then yield the desired methylthio-phenol.

The conversion of other functional groups, such as halides or sulfonate esters, on the aromatic ring to a methylthio group via nucleophilic substitution with a methylthiolate anion is another viable FGI strategy. vanderbilt.edu These methods provide alternative routes when direct C-S bond formation on the phenol is challenging.

Table 2: Examples of Functional Group Interconversions for Thioether Synthesis

| Starting Material | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Phenol | Dimethyl disulfide, H₂SO₄ | 4-Methylthiophenol | Direct C-H Methylthiolation | researchgate.net |

| 4-Chlorophenol | Methylthiol, Base | 4-(Methylthio)phenol | Nucleophilic Aromatic Substitution | ontosight.ai |

| Phenol | DMSO | Methylthiomethyl phenyl ether | Autocatalytic Methylthiomethylation | rsc.orgresearchgate.net |

Strategies for Stereochemical Control in Methylthio-Phenol Synthesis

Achieving stereochemical control in the synthesis of methylthio-phenols becomes critical when chiral centers are present in the molecule, either on the phenolic core or its substituents. While this compound itself is achiral, analogous compounds with stereogenic centers require synthetic methods that can control the spatial arrangement of atoms.

Strategies for stereocontrol often rely on the use of chiral auxiliaries, catalysts, or starting materials. For instance, in annulation reactions, if a chiral ketone is used as a substrate, it can potentially induce diastereoselectivity in the formation of the phenolic ring.

Another approach involves the enantioselective functionalization of a pre-formed phenol. While direct asymmetric C-H functionalization to install a methylthio group is a developing area, related transformations offer insights. For example, the regioselectivity of chlorination on phenols can be controlled by using methylthioalkanes as modifiers, suggesting that the sulfur-containing group can influence the reactivity of the aromatic ring. researchgate.net This principle could be extended to stereoselective reactions where a chiral sulfur-containing reagent or catalyst directs the approach of an incoming group.

In cases where a substituent on the phenol contains a stereocenter, its configuration can be established prior to the formation of the phenol or the introduction of the methylthio group. Alternatively, a racemic mixture can be synthesized and then resolved into its constituent enantiomers through chiral chromatography or by derivatization with a chiral resolving agent.

Currently, the literature primarily focuses on the regioselective synthesis of methylthio-phenols, and dedicated studies on the stereochemical control for this specific class of compounds are less common. However, the general principles of asymmetric synthesis, including substrate control, reagent control, and catalyst control, are all applicable and provide a framework for the development of stereoselective routes to chiral methylthio-phenol derivatives.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methylthio 3,5 Dimethylphenol

Reactions Involving the Aromatic Ring and Substituents

The reactivity of the benzene (B151609) ring in 2-Methylthio-3,5-dimethylphenol is significantly influenced by the electronic effects of its substituents. The hydroxyl (-OH) group is a potent activating group, meaning it increases the ring's electron density and makes it more susceptible to electrophilic attack. Similarly, the two methyl (-CH3) groups are weakly activating. The methylthio (-SCH3) group is also generally considered to be activating. All three types of substituents are ortho, para-directing, meaning they guide incoming electrophiles to the positions adjacent and opposite to themselves on the aromatic ring. byjus.comquora.comlibretexts.orglibretexts.org

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Given the directing effects of the substituents, electrophilic aromatic substitution reactions on this compound are predicted to occur at the positions ortho and para to the strongly activating hydroxyl group. In this specific molecule, the positions are C4 and C6. The C4 position is para to the hydroxyl group and ortho to a methyl group. The C6 position is ortho to the hydroxyl group and ortho to the other methyl group. The interplay of these activating groups suggests a high reactivity towards electrophiles.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in For instance, nitration with dilute nitric acid would be expected to yield a mixture of 4-nitro- and 6-nitro-2-methylthio-3,5-dimethylphenol. byjus.com Halogenation, for example with bromine in a non-polar solvent, would likely produce monobrominated products at the same positions. byjus.com The use of a more reactive halogenating agent like bromine water could lead to polysubstitution.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | Dilute HNO₃ | 4-Nitro-2-methylthio-3,5-dimethylphenol and 6-Nitro-2-methylthio-3,5-dimethylphenol |

| Halogenation | Br₂ in CCl₄ | 4-Bromo-2-methylthio-3,5-dimethylphenol and 6-Bromo-2-methylthio-3,5-dimethylphenol |

| Sulfonation | Concentrated H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-methylthio-3,5-dimethylphenol and 6-Acetyl-2-methylthio-3,5-dimethylphenol |

Oxidative Transformations of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom of the methylthio group in this compound is susceptible to oxidation. Thioethers are commonly oxidized to sulfoxides and subsequently to sulfones. rsc.orgresearchgate.netresearchgate.net This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can often allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgacsgcipr.org For example, mild oxidizing agents or a stoichiometric amount of a stronger oxidant may favor the formation of the sulfoxide, while more vigorous conditions or an excess of the oxidant will typically lead to the sulfone. rsc.org

Table 2: Common Reagents for the Oxidation of Thioethers

| Oxidizing Agent | Product(s) | General Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Can be controlled by stoichiometry and catalysts. rsc.orgorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Often used for selective oxidation to the sulfoxide. |

| Sodium Periodate (NaIO₄) | Sulfoxide | A mild and selective reagent for sulfoxide formation. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. |

The initial oxidation product would be 2-(methylsulfinyl)-3,5-dimethylphenol, and further oxidation would yield 2-(methylsulfonyl)-3,5-dimethylphenol.

Reductive Processes Affecting the Thioether Linkage

While the oxidation of thioethers is a common transformation, their reduction is less frequently the primary focus. However, the reverse transformation, the reduction of sulfoxides back to thioethers, is a well-established reaction. This can be useful in synthetic pathways where the sulfoxide group is used to direct other reactions or as a protecting group. Reagents such as acetic anhydride (B1165640) have been used for this purpose. The direct reduction of the thioether linkage in aryl thioethers to an alkane and a thiol is a challenging transformation that typically requires harsh conditions and is not a common synthetic procedure.

Mechanistic Investigations of Intramolecular Rearrangements

The structure of this compound and its derivatives allows for several potential intramolecular rearrangements, particularly under photochemical conditions or when appropriately substituted.

Photochemical Reactions and Methylthio Group Transformations (e.g., hydrogen shifts)

Phenols are known to undergo photochemical reactions, often involving hydrogen detachment from the hydroxyl group upon photoexcitation. nih.govresearchgate.netacs.org In the context of this compound, UV irradiation could potentially lead to the formation of a phenoxyl radical. The fate of this radical would depend on the reaction conditions and the presence of other reactive species.

Furthermore, aryl thioethers can participate in photochemical reactions. nih.govresearchgate.netacs.org One potential transformation is the homolytic cleavage of the C-S bond, which would generate an aryl radical and a methylthio radical. These reactive intermediates could then undergo a variety of subsequent reactions, including hydrogen abstraction or recombination.

Another relevant rearrangement for a derivative of this compound, specifically its corresponding sulfoxide, is the Pummerer rearrangement. This reaction involves the rearrangement of an alkyl sulfoxide in the presence of an activating agent like acetic anhydride to form an α-acyloxy-thioether. wikipedia.orgnumberanalytics.comsynarchive.com For 2-(methylsulfinyl)-3,5-dimethylphenol, this could potentially lead to further functionalization of the methyl group attached to the sulfur atom.

Acetoxyl Group Migrations in Related Methylthio-Xylenols

Research on closely related compounds provides valuable insights into potential rearrangements. A notable example is the observed acetoxyl group migration in 2-acetoxy-4-(methylthio)-3,5-xylenol. wikipedia.org In this related system, an intramolecular migration of the acetoxyl group occurs, leading to a novel transformation from a catechol derivative to a phenol (B47542). This type of rearrangement highlights the potential for acyl groups to migrate between oxygen atoms on a substituted phenolic ring, a process that could be relevant to acylated derivatives of this compound. Such migrations often proceed through cyclic intermediates and can be influenced by the electronic nature of the other ring substituents. While this specific migration involves an acetoxy group, it suggests the possibility of analogous rearrangements for other acyl groups under appropriate conditions.

Interaction of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group directly attached to the aromatic ring is a primary site of chemical reactivity in this compound. Its acidic proton and the nucleophilic character of the oxygen atom are central to its participation in a variety of reactions.

The phenolic hydroxyl group of this compound can undergo reactions to form ethers and esters, which are common transformations for phenols. The formation of ethers typically proceeds via the Williamson ether synthesis. In this reaction, the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide or another electrophilic substrate to yield the corresponding ether.

For instance, the reaction with an alkyl halide (R-X) would proceed as follows:

Deprotonation: this compound + Base → 2-Methylthio-3,5-dimethylphenoxide ion + Conjugate acid of the base

Nucleophilic Substitution: 2-Methylthio-3,5-dimethylphenoxide ion + R-X → 2-Alkoxy-1-methylthio-3,5-dimethylbenzene + Halide ion

Esterification, on the other hand, can be achieved by reacting the phenol with a carboxylic acid or, more commonly, a more reactive acyl derivative like an acid chloride or anhydride. The reaction with an acyl chloride (R-COCl), often in the presence of a base to neutralize the HCl byproduct, yields the corresponding phenyl ester.

Reaction with Acyl Chloride: this compound + R-COCl → 2-Methylthio-3,5-dimethylphenyl ester + HCl

The reactivity in these transformations is influenced by the electronic effects of the other substituents on the ring. The methyl groups are electron-donating, which can slightly increase the nucleophilicity of the phenoxide. The methylthio group can exhibit both electron-donating (via resonance) and electron-withdrawing (via induction) effects, which can modulate the reactivity of the hydroxyl group.

Hydrogen bonding plays a crucial role in determining the physical properties, conformation, and reactivity of this compound. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group and the sulfur atom of the methylthio group can act as hydrogen bond acceptors.

Intermolecular hydrogen bonding is significant in the condensed phases. In solution, the hydroxyl group can form hydrogen bonds with solvent molecules, which can affect its reactivity in chemical reactions. In the solid state, intermolecular hydrogen bonds between molecules of this compound contribute to the crystal lattice energy and influence the melting point. These hydrogen bonding interactions can also play a role in directing the approach of reagents in chemical reactions.

Computational and Theoretical Chemistry Studies

Computational and theoretical methods provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound at the molecular level. These studies complement experimental findings and can predict chemical behavior.

While specific DFT studies on the reaction mechanisms of this compound are not widely documented in publicly available literature, the methodology is well-suited for such investigations. DFT calculations could be employed to model the potential energy surfaces of its reactions, such as etherification or esterification. By calculating the energies of reactants, intermediates, transition states, and products, the reaction pathway and activation energies can be determined.

For example, in a hypothetical DFT study of the Williamson ether synthesis involving 2-Methylthio-3,5-dimethylphenoxide and methyl iodide, the following could be calculated:

The geometry and energy of the phenoxide ion.

The structure and energy of the transition state for the SN2 reaction.

The geometry and energy of the resulting ether product.

These calculations would provide a quantitative understanding of the reaction's feasibility and kinetics.

Quantum chemical calculations can elucidate the electronic structure of this compound. The distribution of electron density and the nature of the molecular orbitals are key to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

HOMO: The HOMO is typically associated with the ability of a molecule to donate electrons. For a substituted phenol like this, the HOMO would likely have significant contributions from the phenolic oxygen and the aromatic ring, indicating that these are the primary sites for electrophilic attack.

LUMO: The LUMO is associated with the ability of a molecule to accept electrons. The LUMO would be distributed over the aromatic ring and the functional groups, indicating the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions: These indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative potential would be expected around the phenolic oxygen atom.

Blue regions: These indicate positive electrostatic potential and are associated with electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential would likely be found around the acidic hydrogen of the hydroxyl group.

Green regions: These represent areas of neutral potential.

An MEP analysis would confirm that the phenolic oxygen is the primary site for electrophilic attack and that the phenolic hydrogen is the most acidic proton. This information is crucial for understanding and predicting the regioselectivity of its reactions.

Advanced Analytical Chemistry Methodologies for 2 Methylthio 3,5 Dimethylphenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and properties of 2-Methylthio-3,5-dimethylphenol. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the methyl protons on the ring, the methylthio protons, and the phenolic hydroxyl proton.

Aromatic Protons: The two aromatic protons on the phenol (B47542) ring are expected to appear as singlets or narrow doublets in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. Their specific chemical shifts will be influenced by the positions of the methyl and methylthio substituents.

Methyl Protons: The two methyl groups attached to the aromatic ring are predicted to produce sharp singlet signals in the upfield region, likely between δ 2.0 and 2.5 ppm.

Methylthio Protons: The protons of the methylthio (-SCH₃) group are also expected to give a singlet, typically appearing at a chemical shift between δ 2.0 and 3.0 ppm.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally falls in the range of δ 4.0 to 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Aromatic Carbons: The carbon atoms of the benzene (B151609) ring will resonate in the downfield region of the spectrum, typically from δ 110 to 160 ppm. The carbon atom bearing the hydroxyl group (C-OH) is expected to be the most deshielded, appearing at the lower end of this range. The carbon attached to the methylthio group (C-S) will also have a characteristic chemical shift.

Methyl Carbons: The carbon atoms of the two methyl groups on the ring will appear in the upfield region, generally between δ 15 and 25 ppm.

Methylthio Carbon: The carbon of the methylthio group is expected to have a chemical shift in a similar upfield region, typically between δ 10 and 20 ppm.

For comparison, the ¹³C NMR spectral data for the related compound 3,5-dimethylphenol (B42653) shows signals for the methyl carbons at approximately 21 ppm and for the aromatic carbons between 117 and 156 ppm. ventos.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | Singlet / Doublet |

| Ring-CH₃ | 2.0 - 2.5 | Singlet |

| S-CH₃ | 2.0 - 3.0 | Singlet |

| OH | 4.0 - 8.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-S | 125 - 140 |

| Aromatic C-H & C-C | 110 - 140 |

| Ring-CH₃ | 15 - 25 |

| S-CH₃ | 10 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

O-H Stretch: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of hydrogen bonding. For 3,5-dimethylphenol, this band is observed in the same region. chemicalbook.comspectrabase.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methyl and methylthio groups will be observed as stronger absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenolic): The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the region of 1200-1260 cm⁻¹.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

| Phenolic C-O | Stretch | 1200 - 1260 | Strong |

| C-S | Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized fragments.

For this compound (C₉H₁₂OS), the expected exact molecular weight is approximately 168.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168.

The fragmentation pattern can provide valuable structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 153.

Loss of the methylthio group (-SCH₃): This would lead to a fragment at m/z 121.

Loss of carbon monoxide (CO): A characteristic fragmentation of phenols, leading to a fragment that can further rearrange.

Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of a sulfur atom, as the ³⁴S isotope will produce a small M+2 peak. The mass spectrum of the related 3,5-dimethylphenol shows a prominent molecular ion peak at m/z 122 and significant fragments corresponding to the loss of a methyl group and CO. nist.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the benzene ring.

The presence of the hydroxyl (-OH), methyl (-CH₃), and methylthio (-SCH₃) substituents on the benzene ring will influence the position and intensity of these absorption bands. It is expected that this compound will exhibit one or more strong absorption bands in the UV region, likely between 250 and 300 nm. For instance, 3,5-dimethylphenol in aqueous solution displays a weak absorption band at 272 nm.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acidic modifier, like formic acid or acetic acid, is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and retention.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions of this compound. This allows for the accurate determination of the compound's concentration in unknown samples and for the assessment of its purity. While a specific HPLC method for this compound is not detailed in the literature, methods for similar phenolic compounds are well-established and could be readily adapted. For example, a published method for a complex substituted phenol utilized a C18 column with a gradient elution of water and acetonitrile containing formic acid. nih.gov

Table 4: General HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol |

| Modifier | 0.1% Formic Acid or Acetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at λmax (e.g., ~270-280 nm) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Environmental Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like "this compound". matec-conferences.org Its high sensitivity and specificity make it particularly suitable for trace-level detection in complex environmental matrices. matec-conferences.org

The principle of GC-MS involves the separation of components in a mixture by gas chromatography, followed by their detection and identification by mass spectrometry. In the context of analyzing "this compound," a sample containing the analyte would first be introduced into the GC system. The compound, being volatile, would be vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase.

Following separation, the eluted "this compound" molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for the compound. This allows for unambiguous identification, even in the presence of co-eluting substances.

For environmental trace detection, pre-concentration techniques are often employed to increase the analyte concentration to a level detectable by the instrument. nih.gov Techniques such as solid-phase microextraction (SPME) and thermal desorption (TD) can be effectively coupled with GC-MS for the analysis of phenols and related compounds in air and water samples. matec-conferences.orgnih.gov Derivatization may also be employed to improve the chromatographic behavior and detection sensitivity of phenolic compounds. epa.govepa.gov For instance, silylation is a common derivatization technique for phenols, enhancing their volatility and thermal stability. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Substituted Phenols

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan / Selected Ion Monitoring (SIM) |

Note: This table presents typical parameters for the analysis of substituted phenols and would require optimization for the specific analysis of "this compound".

Advanced Separation Techniques (e.g., hyphenated methods)

To enhance the separation efficiency and analytical sensitivity for complex samples containing "this compound," advanced separation techniques, particularly hyphenated methods, are employed. Hyphenation refers to the coupling of two or more analytical techniques to provide more comprehensive information than any single technique alone.

One powerful hyphenated technique is two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) . In GCxGC, two different capillary columns with orthogonal separation mechanisms are connected in series. This provides a much higher peak capacity and resolving power compared to conventional one-dimensional GC, which is particularly advantageous for separating isomers and resolving co-eluting compounds in complex matrices.

Another important approach involves the coupling of liquid chromatography (LC) with mass spectrometry (LC-MS). While GC-MS is ideal for volatile compounds, LC-MS is suited for a wider range of polar and non-volatile substances. For a compound like "this compound," which possesses a polar phenolic group, reverse-phase high-performance liquid chromatography (HPLC) could be effectively hyphenated with a mass spectrometer. nih.gov The use of advanced LC columns, such as those packed with sub-2 µm fully porous or superficially porous particles, can lead to ultra-high performance liquid chromatography (UHPLC), offering faster analysis times and improved resolution. nih.gov

Table 2: Comparison of Advanced Separation Techniques for Phenolic Compound Analysis

| Technique | Principle | Advantages | Typical Application |

| GCxGC-MS | Two-dimensional gas chromatography coupled with mass spectrometry. | Enhanced peak capacity, improved resolution of complex mixtures, increased sensitivity. | Analysis of volatile and semi-volatile compounds in complex matrices like environmental samples and food. |

| UHPLC-MS | Ultra-high performance liquid chromatography coupled with mass spectrometry. | Fast analysis, high resolution, suitable for a wide range of polarities and molecular weights. | Quantification of phenolic compounds in biological fluids, plant extracts, and water samples. nih.gov |

| LC-DAD-MS/MS | Liquid chromatography with diode array detection and tandem mass spectrometry. | Provides UV-Vis spectral data for initial identification and MS/MS for structural confirmation. | Characterization of unknown phenolic compounds in complex natural product extracts. nih.gov |

Elemental Analysis and Purity Validation for Research Samples

The synthesis of a new chemical entity like "this compound" for research purposes necessitates rigorous purity validation. Elemental analysis is a fundamental technique for determining the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a sample. rsc.org This method provides a direct measure of the mass fractions of these elements, which can then be compared to the theoretical values calculated from the compound's molecular formula.

For "this compound" (C₉H₁₂OS), the theoretical elemental composition would be:

Carbon (C): 64.24%

Hydrogen (H): 7.19%

Oxygen (O): 9.51%

Sulfur (S): 19.06%

A high-purity research sample should yield experimental values that are in close agreement with these theoretical percentages. Typically, a deviation of within ±0.4% is considered acceptable for a pure compound in many scientific publications. nih.gov

Table 3: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₉H₁₂OS

| Element | Theoretical % | Hypothetical Found % | Deviation % |

| Carbon (C) | 64.24 | 64.15 | -0.09 |

| Hydrogen (H) | 7.19 | 7.23 | +0.04 |

| Sulfur (S) | 19.06 | 18.98 | -0.08 |

Note: The "Hypothetical Found %" values are for illustrative purposes to demonstrate an acceptable experimental result.

In addition to elemental analysis, other techniques are crucial for a comprehensive purity assessment. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the chemical structure and can also be used to assess purity by detecting the presence of impurities with different chemical shifts. Chromatographic methods, such as GC-FID (Flame Ionization Detection) or HPLC with a universal detector, can provide a quantitative measure of purity by determining the area percentage of the main peak relative to any impurity peaks.

The combination of these analytical methodologies ensures the unambiguous identification, accurate quantification, and stringent purity validation of "this compound," which is essential for any subsequent scientific investigation or application.

Academic Research Applications and Broader Scientific Context Excluding Clinical/safety/dosage

Environmental Chemistry Research and Fate Studies

The presence and behavior of 2-Methylthio-3,5-dimethylphenol in the environment are primarily linked to the degradation of other synthetic compounds, most notably the pesticide Methiocarb (B1676386).

Identification as a Metabolite or Degradation Product

Research has consistently identified this compound as a key metabolite and degradation product of Methiocarb, a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and bird repellent. wikipedia.orgnih.gov The breakdown of Methiocarb in various environmental compartments leads to the formation of this phenolic compound.

The metabolic pathway involves the cleavage of the carbamate group from the parent Methiocarb molecule, often facilitated by cholinesterase enzymes in biological systems or through abiotic processes in the environment. wikipedia.org This transformation results in the formation of 3,5-dimethyl-4-(methylthio)phenol, another name for this compound. nih.gov Studies have also pointed to the formation of other related metabolites, such as methiocarb sulfoxide (B87167) and methiocarb sulfoxide phenol (B47542). wikipedia.org

Investigation of Environmental Transformation Pathways

The environmental fate of this compound is governed by several transformation pathways, including hydrolysis, biodegradation, and photodegradation. The rate and extent of these processes are influenced by environmental conditions such as pH, temperature, and the presence of microorganisms.

Hydrolysis: The stability of the parent compound, Methiocarb, and its subsequent degradation to this compound is pH-dependent. nih.gov While Methiocarb is relatively stable under acidic conditions, its hydrolysis accelerates in neutral and alkaline environments, leading to the formation of the phenol. nih.gov

Biodegradation: In soil, the aerobic biodegradation half-life of Methiocarb is reported to be in the range of 17 to 111 days, while the anaerobic half-life is around 64 days. nih.gov These processes contribute to the formation and subsequent breakdown of this compound in soil ecosystems.

Photodegradation: Exposure to sunlight can also contribute to the degradation of Methiocarb, with a reported photolysis half-life of 6 to 16 days. nih.gov This process can lead to the formation of this compound in aquatic environments and on plant surfaces. One study noted that an aqueous solution of Methiocarb completely degraded to 4-methylthio-3,5-dimethylphenol and methyl carbamic acid within a week when exposed to sunlight and fluorescent light. nih.gov

Methodologies for Environmental Monitoring and Detection

The detection and quantification of this compound in various environmental matrices are crucial for understanding its environmental prevalence and fate. Researchers have developed and utilized various analytical techniques for this purpose. These methods are essential for monitoring its presence in soil, water, and biological samples. While specific detailed methodologies for the direct detection of this compound are not extensively documented in the provided search results, the context of its formation from Methiocarb implies that analytical methods used for pesticide residue analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), would be applicable.

Explorations in Materials Science and Polymer Chemistry

While the primary research focus on this compound has been in environmental science, its chemical structure, featuring both a phenolic hydroxyl group and a thioether linkage, suggests potential applications in materials science, particularly in the synthesis of functional polymers.

Potential as Monomers or Intermediates for Functional Polymers

The phenolic and thioether functionalities of this compound make it a candidate as a monomer or an intermediate in the synthesis of specialized polymers. Phenolic resins are a well-established class of polymers, and the incorporation of a thioether group could introduce unique properties.

Research into related areas, such as the use of thiol-modified phenol derivatives in thiol-ene photopolymerizations, highlights the interest in combining these functional groups to create high-performance polymers. nih.gov For instance, the synthesis of thiol-modified bis- and trisphenol (B3262630) derivatives for use in dental restoratives demonstrates the potential for creating crosslinked networks with desirable mechanical properties. nih.gov While direct polymerization of this compound is not explicitly detailed, its structure aligns with the building blocks used in such research.

Future Research Directions and Unexplored Avenues for 2 Methylthio 3,5 Dimethylphenol

Development of Green Chemistry Approaches for Sustainable Synthesis

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green chemistry approaches for the synthesis of 2-Methylthio-3,5-dimethylphenol. Traditional methods for the synthesis of substituted phenols and thioethers often rely on harsh reagents and generate significant waste. Green alternatives could include:

Catalytic C-H Functionalization: Direct, catalyzed functionalization of the C-H bonds of 3,5-dimethylphenol (B42653) with a methylthio group source would be a highly atom-economical approach. This would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents instead of traditional volatile organic compounds would significantly improve the environmental footprint of the synthesis.

Microwave-Assisted and Flow Chemistry Synthesis: These technologies can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional batch processing.

The development of such sustainable synthetic routes is crucial for enabling further research and potential applications of this compound.

In-depth Characterization of Spectroscopic Signatures and Advanced Vibrational Analysis

A fundamental understanding of the molecular structure and properties of this compound is essential. While basic characterization would be a prerequisite for any synthetic effort, a more in-depth spectroscopic analysis could reveal subtle structural and electronic features. Future research should focus on:

Comprehensive NMR Studies: Advanced one- and two-dimensional NMR techniques (COSY, HSQC, HMBC) would be necessary to unambiguously assign all proton and carbon signals, providing a detailed picture of the molecular connectivity.

Vibrational Spectroscopy (Infrared and Raman): A thorough analysis of the vibrational modes, aided by computational modeling (Density Functional Theory), would provide insights into the conformational preferences and the influence of the methylthio and methyl groups on the phenolic O-H bond.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, bond lengths, and bond angles, which is invaluable for computational and theoretical studies.

These detailed spectroscopic investigations will form the bedrock of our understanding of this molecule's intrinsic properties.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

The phenolic and thioether moieties in this compound suggest the potential for interesting photochemical and redox behavior. Time-resolved spectroscopic techniques could be employed to study the dynamics of excited states and reactive intermediates. For instance, time-resolved photoelectron spectroscopy could be used to investigate the photoinduced dynamics of related thiophene (B33073) derivatives. nih.govresearchgate.net Such studies on this compound could explore:

Excited-State Dynamics: Investigating the lifetimes and decay pathways of the excited states of the molecule upon photoexcitation could reveal potential applications in photochemistry or as a photosensitizer.

Radical Cation Formation and Reactivity: The thioether group can be readily oxidized to a radical cation. Studying the formation and subsequent reactions of this species could provide insights into its potential role as an antioxidant or as an intermediate in electron transfer processes.

These advanced mechanistic studies would provide a dynamic picture of the molecule's reactivity and energy dissipation pathways.

Exploration of New Applications in Emerging Fields of Chemical Science

The unique structural features of this compound suggest a range of potential applications that are yet to be explored. Future research could be directed towards:

Polymer Chemistry: The phenolic group allows for its incorporation into polymer backbones, potentially leading to materials with novel thermal or optical properties. The thioether group could also be oxidized to a sulfoxide (B87167) or sulfone within the polymer, further tuning the material's characteristics.

Materials Science: The molecule could be investigated as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a component in the design of new organic electronic materials.

Medicinal Chemistry: While outside the direct scope of this chemical science-focused article, the structural motifs are present in some biologically active molecules. For example, derivatives of 2-methylthio-thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their analgesic and anti-inflammatory properties. nih.gov This suggests that the core structure of this compound could serve as a starting point for the design of new therapeutic agents.

The exploration of these applications could lead to the discovery of new functionalities and the development of innovative technologies.

Interdisciplinary Research Opportunities with Environmental Science and Computational Biology

The potential environmental fate and biological interactions of this compound offer fertile ground for interdisciplinary research.

Environmental Science: Studies on its biodegradability, potential for bioaccumulation, and transformation products in the environment would be crucial if the compound were to be produced on a larger scale. Its interaction with soil components, such as montmorillonite, could be investigated, similar to studies conducted on related dimethylphenols. researchgate.net

Computational Biology: Molecular docking studies could be performed to predict potential interactions with various enzymes and receptors. This could help to identify potential biological targets and guide future experimental studies in a more targeted manner.

Such interdisciplinary collaborations would provide a more holistic understanding of the molecule's impact and potential in broader scientific contexts.

Rational Design of Derivatives for Enhanced Specificity in Academic Applications

The structure of this compound is amenable to chemical modification, allowing for the rational design of derivatives with tailored properties. Future research could focus on:

Modification of the Thioether: Oxidation to the corresponding sulfoxide and sulfone would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Functionalization of the Aromatic Ring: Introduction of additional functional groups on the aromatic ring could be used to modulate its reactivity, solubility, and spectroscopic properties.

Derivatization of the Phenolic Hydroxyl Group: Conversion of the hydroxyl group to an ether or ester would allow for its use as a protecting group or to fine-tune its physical and chemical characteristics.

By systematically modifying the structure, a library of derivatives could be created for specific applications in academic research, such as in the development of new chemical probes or as building blocks in complex molecule synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.